molecular formula C17H19N3O3 B2771318 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 340319-06-4

2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No. B2771318
CAS RN: 340319-06-4
M. Wt: 313.357
InChI Key: SXSFLAZCMCLLEC-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like indole and pyrrolidine . The pyrrole ring is substituted with two methyl groups at positions 2 and 5 . The compound also contains a phenyl ring substituted with a nitro group and a pyrrolidin-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrrole ring, a phenyl ring, a nitro group, and a pyrrolidin-1-yl group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.28±0.1 g/cm3 and a predicted boiling point of 509.5±50.0 °C . The molecular formula is C17H19N3O3, and the molecular weight is 313.35 .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities, including pyrrole derivatives, have been synthesized and characterized, exploring their potential applications in fields such as material science, pharmaceuticals, and organic electronics. For example, the synthesis of chiral dihydropyridines and their characterization through various spectroscopic methods highlights the interest in pyrrole derivatives for their optical properties and potential pharmaceutical applications (Chen Si-haia, 2011). Similarly, the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution points to the versatility of pyrrole-based compounds in synthesizing complex heterocyclic structures (T. Kametani et al., 1976).

Chemical Reactivity and Structural Analysis

Research into the chemical reactivity and structural analysis of pyrrole derivatives provides insight into their electronic properties and potential applications. Spectroscopic and quantum chemical studies on pyrrole-chalcone derivatives, for example, have explored their conformational analysis, non-linear optical properties, and electronic descriptors, shedding light on their potential use in materials science and as non-linear optical materials (R. N. Singh et al., 2015).

Antimicrobial and Cytotoxicity Studies

Some pyrrole derivatives have been evaluated for their antimicrobial activity, indicating potential pharmaceutical applications. The synthesis and antimicrobial evaluation of isoxazoline-incorporated pyrrole derivatives against various bacterial strains highlight the ongoing interest in developing new antimicrobial agents based on pyrrole structures (Abhishek Kumar et al., 2017). Additionally, cytotoxicity evaluations of novel pyrazole derivatives suggest the potential of pyrrole-based compounds in anticancer drug development (Raquib Alam et al., 2017).

properties

IUPAC Name

2,5-dimethyl-1-(3-nitro-4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-9-14(11-21)13(2)19(12)15-5-6-16(17(10-15)20(22)23)18-7-3-4-8-18/h5-6,9-11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSFLAZCMCLLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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